N-Substituent Structural Differentiation: 4-Chlorobenzoyl vs. 4-Methylpiperazine and Unsubstituted Piperazine Analogs
The target compound carries a 4-chlorobenzoyl substituent on the piperazine nitrogen, replacing the simple methyl group found in the 4-methylpiperazine analog (CID 659436, BDBM30734) and the free NH of the unsubstituted piperazine analog (CID 658787, BDBM30721). Published BindingDB data demonstrate that the 4-methyl analog achieves D₁A dopamine receptor EC₅₀ = 0.00913 nM (ultra-high potency) and 5-HT₁A receptor EC₅₀ = 45,500 nM, yielding a D₁A/5-HT₁A selectivity ratio of ~5 × 10⁶ [1]. The unsubstituted piperazine analog (CID 658787) displays a 5-HT₁A EC₅₀ of 9,980 nM [2]. For the target compound, the 4-chlorobenzoyl group introduces: (i) a 4-chlorophenyl ring that increases molecular volume and alters π-stacking potential; (ii) a carbonyl linker that adds hydrogen-bond acceptor capacity (total HBA count = 4 vs. 3 for the methyl analog); (iii) elevated lipophilicity (computed logP = 5.937 [3] vs. an estimated logP of ~4.4 for the 4-methyl analog based on the 6-chloro-4-phenylquinazoline-2-piperazine scaffold). No direct head-to-head binding data comparing these analogs under identical assay conditions are currently available in the public domain. Consequently, prospective users should exercise caution and prioritize experimental profiling of the target compound rather than relying on extrapolation from related analogs.
| Evidence Dimension | Piperazine N-substituent identity and associated receptor binding selectivity |
|---|---|
| Target Compound Data | 4-chlorobenzoyl substituent; HBA count = 4; computed logP = 5.937; tPSA = 89 Ų; no direct binding data publicly available for this exact compound |
| Comparator Or Baseline | Comparator 1 (CID 659436): 4-methyl substituent; D₁A EC₅₀ = 0.00913 nM; 5-HT₁A EC₅₀ = 45,500 nM. Comparator 2 (CID 658787): unsubstituted piperazine; 5-HT₁A EC₅₀ = 9,980 nM |
| Quantified Difference | D₁A/5-HT₁A selectivity ratio of 4-methyl analog = ~5 × 10⁶. Target compound's selectivity profile remains uncharacterized experimentally; physicochemical property differences (logP, HBA count) predict distinct binding behavior |
| Conditions | Target compound: ZINC15 computed properties. Comparators: BindingDB data from human cloned receptor assays (D₁A and 5-HT₁A) conducted at pH 7.4 |
Why This Matters
The 4-chlorobenzoyl group represents a substantial structural departure from simple alkyl or H substituents; users prioritizing D₁A dopaminergic vs. serotonergic engagement profiles cannot assume comparable selectivity and must conduct direct comparative profiling.
- [1] BindingDB, Entry BDBM30734: 6-chloro-2-(4-methylpiperazin-1-yl)-4-phenylquinazoline. D(1A) dopamine receptor EC₅₀ = 0.00913 nM; 5-HT1A receptor EC₅₀ = 4.55×10⁴ nM. Accessed 2026-05-04. View Source
- [2] BindingDB, Entry BDBM30721: 6-chloro-4-phenyl-2-piperazin-1-ylquinazoline (CID 658787). 5-HT1A receptor EC₅₀ = 9.98×10³ nM. Accessed 2026-05-04. View Source
- [3] ZINC15 Database, Substance ZINC000028956074: computed logP = 5.937, tPSA = 89 Ų, HBA = 4. Accessed 2026-05-04. View Source
